Cas no 325988-46-3 (N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide)
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide
- 2-Thiophenecarboxamide, N-[3-(2-benzothiazolyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-5-chloro-
- N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-chlorothiophene-2-carboxamide
- N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide
- AKOS003627687
- Z28330304
- Oprea1_492464
- HMS645N05
- ChemDiv1_020707
- 325988-46-3
- F0289-0272
-
- Inchi: 1S/C20H15ClN2OS3/c21-16-10-9-15(25-16)18(24)23-20-17(11-5-1-3-7-13(11)26-20)19-22-12-6-2-4-8-14(12)27-19/h2,4,6,8-10H,1,3,5,7H2,(H,23,24)
- InChI Key: KXKVWRFGUHZSCS-UHFFFAOYSA-N
- SMILES: C1(C(NC2SC3CCCCC=3C=2C2=NC3=CC=CC=C3S2)=O)SC(Cl)=CC=1
Computed Properties
- Exact Mass: 430.0035043g/mol
- Monoisotopic Mass: 430.0035043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Density: 1.495±0.06 g/cm3(Predicted)
- pka: 12.00±0.20(Predicted)
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0289-0272-2μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 2μmol |
$57.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-5μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 5μmol |
$63.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-10μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 10μmol |
$69.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-20μmol |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 20μmol |
$79.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-1mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 1mg |
$54.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-2mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 2mg |
$59.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-3mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 3mg |
$63.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-4mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 4mg |
$66.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-5mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 5mg |
$69.0 | 2023-08-20 | |
| Life Chemicals | F0289-0272-10mg |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
325988-46-3 | 90%+ | 10mg |
$79.0 | 2023-08-20 |
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Additional information on N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide
Introduction to N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide (CAS No: 325988-46-3)
N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide (CAS No: 325988-46-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by their intricate structural motifs, which include fused heterocyclic rings and functional groups that contribute to its unique chemical and biological properties. The presence of multiple aromatic and heteroaromatic systems in its molecular framework suggests potential applications in the development of novel therapeutic agents.
The structural composition of N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide encompasses several key features that are of interest to researchers. The benzothiazole moiety is a well-known pharmacophore that has been extensively studied for its biological activity. Specifically, benzothiazole derivatives have demonstrated efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of this motif into the compound's structure likely contributes to its pharmacological profile by interacting with specific biological targets.
In addition to the benzothiazole ring system, the compound contains a tetrahydropyran ring and a chlorinated thiophene ring. These structural elements are known to influence the compound's solubility, metabolic stability, and interaction with biological targets. The tetrahydropyran ring often serves as a scaffold for enhancing bioavailability and reducing toxicity, while the chlorinated thiophene ring can introduce additional electronic properties that modulate reactivity and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding interactions between N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide and various biological targets. These studies have highlighted its potential as a lead compound for further development in drug discovery programs.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has allowed chemists to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define the compound's structure.
One of the most compelling aspects of N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-5-chlorothiophene-2-carboxamide is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors that are implicated in diseases such as cancer and inflammation. By targeting these specific biological pathways, the compound could offer a novel therapeutic approach for patients suffering from these conditions.
The development of new drugs is a lengthy and complex process that involves multiple stages of research and testing. However, compounds like N-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yllchloro-thiophene -carboxamide serve as valuable starting points for medicinal chemists. Through iterative modifications and optimizations based on initial findings from preclinical studies, researchers can refine the structure to enhance its potency and selectivity.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes and eliminates foreign substances is crucial for determining dosing regimens and predicting side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study the metabolic pathways involving this compound.
In conclusion,N - 3 - ( 1 , 3 - benz oth i az ol - 2 - yl ) - 4 , 5 , 6 , 7 - tetr ah ydro - 1 - ben z oth i ph en - 2 - yl - 5 - ch lor oth i oph en e - 2 - car box am ide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing significant health challenges.
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